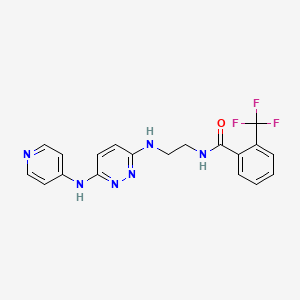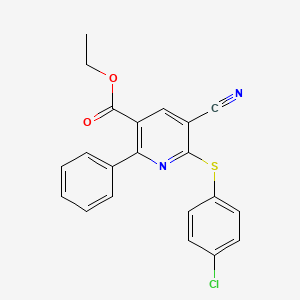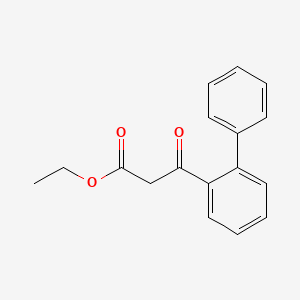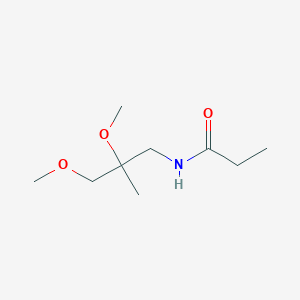![molecular formula C16H16N6O2 B2654993 2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1093128-47-2](/img/structure/B2654993.png)
2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results in various studies, and its unique structure makes it an interesting target for further investigation. In
Scientific Research Applications
1. Neuropharmacology and Receptor Antagonism
Compounds with a structure similar to "2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine" have been synthesized and studied for their neuropharmacological properties, particularly as 5-HT7 receptor antagonists. Structural modifications in these molecules have elucidated the influence of different substituents on binding affinity and selectivity towards serotonin receptors, offering insights into the design of dual and multi-receptor ligands with potential applications in neuropsychiatric disorders (Strekowski et al., 2016).
2. Antiviral Research
Pyrazolo[3,4-d]pyrimidines have demonstrated significant antiviral activity against human enteroviruses, including coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. This class of compounds, by virtue of structural analogies, underscores the potential of "2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine" related molecules in antiviral research and therapy (Chern et al., 2004).
3. Adenosine Receptor Research
Tritium-labeled derivatives have been used to study the binding characteristics to A2A adenosine receptors, highlighting the utility of these compounds in receptor characterization and the development of receptor antagonists with potential applications in cardiovascular and neurodegenerative diseases (Baraldi et al., 1996).
4. Heterocyclic Synthesis
Research has explored the synthesis of novel heterocyclic derivatives incorporating the pyrimidine moiety for potential applications in medicinal chemistry and drug development. These studies contribute to the broader understanding of the chemical properties and reactivity of such compounds (Ho & Suen, 2013).
5. Water Solubility and Pharmaceutical Formulation
Efforts to increase the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have led to the development of compounds with improved solubility profiles at physiological pH, facilitating their potential use in intravenous formulations for therapeutic applications (Baraldi et al., 2012).
properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSNOBUUQOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate](/img/structure/B2654916.png)


![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)




![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)